

Application Notes & Protocols: Mass Spectrometry Techniques for Identifying Franol Metabolites

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Compound of Interest

Compound Name:	<i>Franol</i>
CAS No.:	8058-86-4
Cat. No.:	B1260259

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Franol, a combination drug therapy historically used for the management of asthma, contains two active pharmaceutical ingredients: theophylline and ephedrine. Theophylline acts as a bronchodilator by relaxing the smooth muscle of the bronchial airways, while ephedrine, a sympathomimetic amine, also contributes to bronchodilation and provides nasal decongestant effects.[1] Understanding the metabolic fate of these two compounds is crucial for comprehensive pharmacokinetic studies, drug safety evaluation, and clinical monitoring. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the high sensitivity and selectivity required for the identification and quantification of drug metabolites in complex biological matrices.[2][3]

These application notes provide detailed methodologies and protocols for the identification and quantification of the primary metabolites of theophylline and ephedrine using LC-MS/MS.

Theophylline Metabolism and Analysis

Theophylline is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme.[2][4] The main metabolic pathways are N-demethylation and 8-hydroxylation, resulting in several key metabolites.[2][4]

Major Theophylline Metabolites:

- 1,3-Dimethyluric Acid (1,3-DMU): Formed via 8-hydroxylation.[2][4]
- 1-Methylxanthine (1-MX): A product of N-demethylation.[2][4]
- 3-Methylxanthine (3-MX): Another product of N-demethylation.[2][4]
- 1-Methyluric Acid (1-MU): A secondary metabolite.[5]

Quantitative Data Summary: Theophylline Metabolites

The following table summarizes the typical urinary excretion profile of theophylline and its major metabolites in humans. It is important to note that these values can vary significantly between individuals due to genetic factors, smoking status, and co-administered medications that may induce or inhibit CYP1A2.[4]

Analyte	Percentage of Dose Excreted in Urine (at steady state)
Theophylline	9.3%[6]
1,3-Dimethyluric Acid (1,3-DMU)	51.9%[6]
1-Methyluric Acid (1-MU)	27.3%[6]
3-Methylxanthine (3-MX)	11.9%[6]

Experimental Protocol: LC-MS/MS Analysis of Theophylline and its Metabolites in Human Plasma

This protocol outlines a method for the simultaneous quantification of theophylline, 1,3-DMU, 1-MX, and 3-MX in human plasma.

1. Sample Preparation (Protein Precipitation)[2]

- To 100 μ L of human plasma in a microcentrifuge tube, add 200 μ L of acetonitrile.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.[2]
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

Parameter	Condition
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)[7]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate	0.4 mL/min[8]
Column Temperature	40°C[7]
Injection Volume	5 μ L

3. Mass Spectrometry Conditions

Parameter	Condition
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Source Temperature	500°C
IonSpray Voltage	5500 V

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Theophylline	181.1	124.1
1,3-Dimethyluric Acid	197.1	140.0
1-Methylxanthine	167.1	110.1
3-Methylxanthine	167.1	96.0

Ephedrine Metabolism and Analysis

Ephedrine undergoes metabolism in the liver, although a significant portion is excreted unchanged in the urine.[9] The primary metabolic pathways include N-demethylation and hydroxylation.

Major Ephedrine Metabolites:

- Norephedrine (Phenylpropanolamine): Formed via N-demethylation.
- 4-Hydroxyephedrine: A product of aromatic hydroxylation.[10]
- Cathine (d-norpseudoephedrine): A minor metabolite.[9]

Quantitative Data Summary: Ephedrine Metabolites

The following table summarizes the urinary excretion of ephedrine and its metabolites after a single oral dose.

Analyte	Percentage of Dose Excreted in Urine
Ephedrine (unchanged)	40.9% ^[9]
Norephedrine (as PPA)	1.6% ^[9]
Cathine	0.7% (from pseudoephedrine) ^[9]

Experimental Protocol: LC-MS/MS Analysis of Ephedrine and its Metabolites in Human Urine

This protocol describes a method for the quantification of ephedrine and its major metabolite, 4-hydroxyephedrine, in human urine.

1. Sample Preparation (Dilution)

- Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.
- Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

Parameter	Condition
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Start with 2% B, increase to 80% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate	0.3 mL/min
Column Temperature	35°C
Injection Volume	10 µL

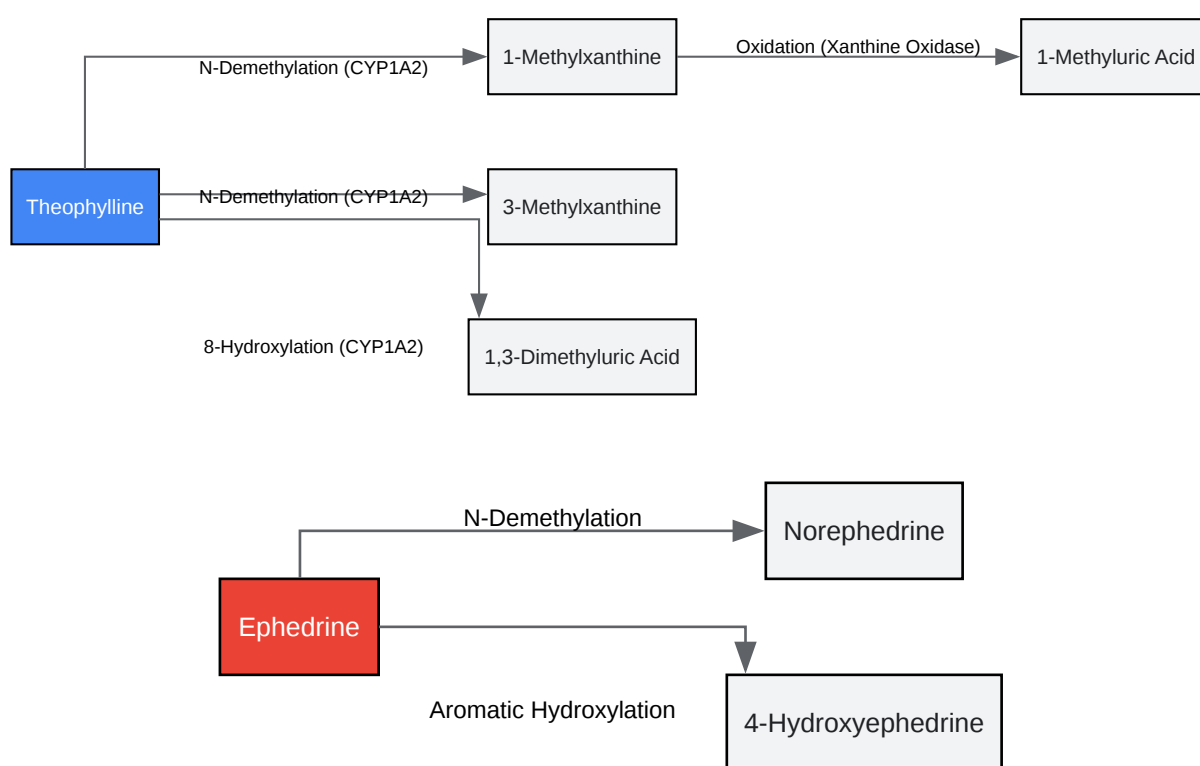
3. Mass Spectrometry Conditions

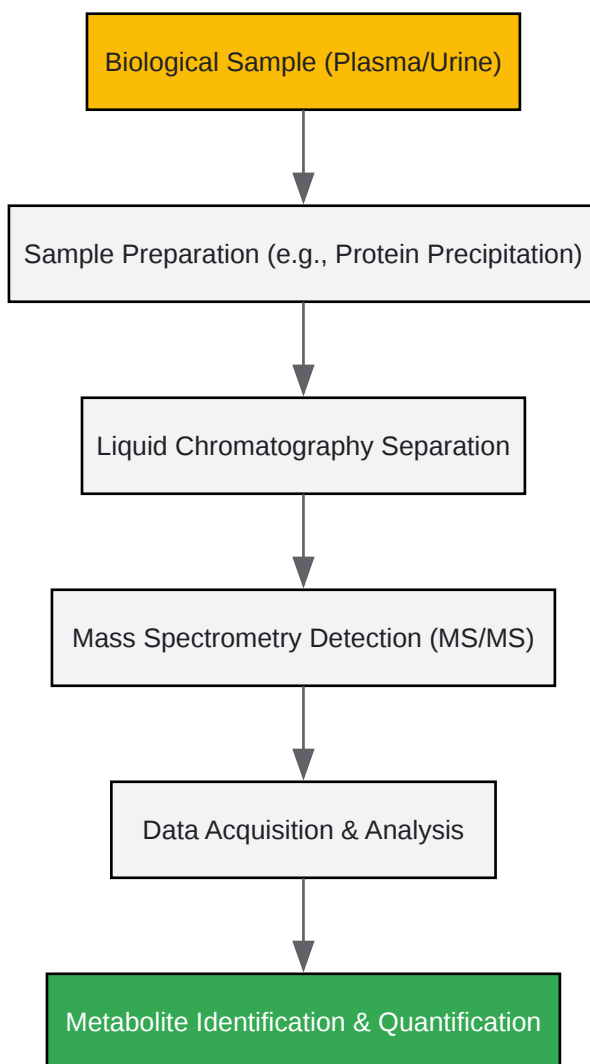
Parameter	Condition
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Source Temperature	550°C ^[10]
IonSpray Voltage	5500 V ^[10]

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Ephedrine	166.1	148.1
4-Hydroxyephedrine	182.1	164.1[10]
Norephedrine	152.1	134.1

Visualizations





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